Regulatory Procurement Differentiation: DEA-Exempt Formulation Availability vs. Schedule I Non-Deuterated Parent
The procurement of 25I-NBOMe-d3 (hydrochloride) in its DEA-exempt preparation formulation (Item No. 22878) enables laboratories without a Schedule I controlled substance registration to legally acquire and utilize this analytical standard for method development and validation, whereas the non-deuterated 25I-NBOMe (Item No. 9001128) remains a Schedule I compound requiring full DEA licensure . This regulatory distinction is specific to the exempt preparation formulation and does not apply to the standard 25I-NBOMe-d3 (Item No. 14284), which is also classified as Schedule I .
| Evidence Dimension | DEA regulatory scheduling and licensure requirement for procurement |
|---|---|
| Target Compound Data | 25I-NBOMe-d3 (hydrochloride) as DEA-exempt preparation (Item No. 22878): No DEA Controlled Substance registration or DEA 222 form required for purchase; Schedule I status waived |
| Comparator Or Baseline | Non-deuterated 25I-NBOMe (Item No. 9001128): Schedule I controlled substance requiring full DEA registration and DEA 222 form |
| Quantified Difference | Binary regulatory classification: DEA-exempt preparation vs. Schedule I controlled substance |
| Conditions | United States Drug Enforcement Administration (DEA) regulatory framework; product classification per Cayman Chemical product specifications |
Why This Matters
This differentiation directly expands the accessible user base to include academic and commercial laboratories lacking Schedule I licensure, thereby reducing administrative barriers and expediting method development timelines for 25I-NBOMe detection assays.
